An In-Depth Technical Guide to Ethyl 3-isocyanobenzoate
An In-Depth Technical Guide to Ethyl 3-isocyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Ethyl 3-isocyanobenzoate in Modern Chemistry
Ethyl 3-isocyanobenzoate (CAS No. 67531-68-4) is an aromatic organic compound featuring both an isocyanate and an ethyl ester functional group.[1] This unique combination of reactive moieties makes it a valuable building block in a multitude of synthetic applications, ranging from polymer science to the intricate world of medicinal chemistry. The isocyanate group is highly electrophilic and readily undergoes nucleophilic addition reactions, providing a reliable handle for the introduction of ureido linkages. Simultaneously, the ethyl ester offers a site for further chemical modification or can influence the molecule's overall physicochemical properties. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of Ethyl 3-isocyanobenzoate, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Profile
Ethyl 3-isocyanobenzoate typically presents as a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1] Its solubility in common organic solvents is a direct consequence of the ethyl ester functionality.[1]
Table 1: Physicochemical Properties of Ethyl 3-isocyanobenzoate
| Property | Value | Source |
| CAS Number | 67531-68-4 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Boiling Point | 213 °C (lit.) | [3] |
| Density | 1.154 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.531 (lit.) | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Spectroscopic Data Analysis
The structural identity of Ethyl 3-isocyanobenzoate can be unequivocally confirmed through a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band around 2250-2275 cm⁻¹, which is indicative of the N=C=O stretching vibration of the isocyanate group. Additionally, a prominent peak at approximately 1720 cm⁻¹ corresponds to the C=O stretching of the ethyl ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, typically in the range of 7.0-8.0 ppm. The ethyl group will present as a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the isocyanate carbon at approximately 135 ppm. The carbonyl carbon of the ester will appear further downfield, around 165 ppm. Aromatic carbons will resonate in the 120-140 ppm region, while the ethyl group carbons will be observed at roughly 61 ppm (CH₂) and 14 ppm (CH₃).
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Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound.[2]
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of Ethyl 3-isocyanobenzoate typically commences with the commercially available Ethyl 3-aminobenzoate. The transformation of the primary amine to the isocyanate is a cornerstone of this process. While several methods exist for this conversion, the use of phosgene or a safer phosgene equivalent, such as triphosgene, is common practice in laboratory and industrial settings.
Experimental Protocol: Synthesis of Ethyl 3-isocyanobenzoate from Ethyl 3-aminobenzoate
Causality of Experimental Choices: This protocol utilizes triphosgene as a phosgene source, which is a solid and therefore safer to handle than gaseous phosgene. The reaction is performed in an inert solvent to prevent side reactions with the highly reactive isocyanate product. The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl into a basic solution), dissolve Ethyl 3-aminobenzoate (1 equivalent) in anhydrous toluene.
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Phosgenation: To this solution, add a solution of triphosgene (0.35 equivalents) in anhydrous toluene dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting amine.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure Ethyl 3-isocyanobenzoate.
Caption: Key reactions of Ethyl 3-isocyanobenzoate.
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Reaction with Alcohols: In the presence of an alcohol, Ethyl 3-isocyanobenzoate forms a urethane (carbamate) linkage. This reaction is fundamental in polyurethane chemistry.
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Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form urea derivatives. This is a highly efficient and widely used reaction in the synthesis of bioactive molecules.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. [4]This reactivity necessitates the use of anhydrous conditions during its synthesis and handling. [4]
Applications in Drug Discovery and Development
The isocyanate functionality is a key "warhead" in the medicinal chemist's arsenal for covalent drug design. The ability of Ethyl 3-isocyanobenzoate to readily react with nucleophilic residues on proteins, such as lysine, serine, or cysteine, makes it an attractive scaffold for developing targeted covalent inhibitors. Furthermore, the formation of stable urea and urethane linkages is a common strategy in the design of various therapeutic agents, including enzyme inhibitors and receptor modulators.
While specific, publicly available examples of drug candidates derived directly from Ethyl 3-isocyanobenzoate are not extensively documented, its utility can be inferred from the broader application of aryl isocyanates in drug discovery. These compounds are frequently employed as chemical probes and for the synthesis of compound libraries for high-throughput screening.
Safety, Handling, and Storage: A Researcher's Responsibility
Ethyl 3-isocyanobenzoate is a hazardous chemical and must be handled with appropriate safety precautions. [2] GHS Hazard Classification:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [2]* Skin Corrosion/Irritation: Causes skin irritation. [2]* Serious Eye Damage/Eye Irritation: Causes serious eye irritation. [2]* Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [2]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [2]
Handling and Personal Protective Equipment (PPE)
-
All handling should be conducted in a well-ventilated chemical fume hood. [5]* Eye Protection: Chemical safety goggles and a face shield are mandatory. [6]* Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or butyl rubber) are required. [6]* Respiratory Protection: For operations with a potential for generating aerosols or high vapor concentrations, a supplied-air respirator is recommended. [6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]* The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation. [4]* Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Conclusion
Ethyl 3-isocyanobenzoate is a versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for any researcher intending to work with this compound. As the field of covalent drug discovery continues to expand, the importance of reagents like Ethyl 3-isocyanobenzoate is poised to grow, offering new avenues for the development of novel therapeutics.
References
- Google Patents.
-
PubChem. Ethyl 3-isocyanatobenzoate. [Link]
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PubChem. Ethyl isocyanate. [Link]
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Organic Syntheses. ethyl isocyanide. [Link]
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Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
- Google Patents.
-
OSHwiki | European Agency for Safety and Health at Work. Isocyanates. [Link]
-
Huntsman Building Solutions. Isocyanate Component A. [Link]
-
SafetyNow ILT. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]
-
PubChem. Ethyl 4-isocyanatobenzoate. [Link]
Sources
- 1. CAS 67531-68-4: 3-Isocyanatobenzoic acid ethyl ester [cymitquimica.com]
- 2. Ethyl 3-isocyanatobenzoate | C10H9NO3 | CID 589806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(ETHOXYCARBONYL)PHENYL ISOCYANATE | 67531-68-4 [chemicalbook.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
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